N,N,N',N'-Tetrabenzylmethanediamine
Overview
Description
N,N,N’,N’-Tetrabenzylmethanediamine is an organic compound with the molecular formula (C6H5CH2)2NCH2N(CH2C6H5)2. It is a white crystalline powder with a melting point of 97-99°C . This compound is primarily used in chemical synthesis and research due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N,N’,N’-Tetrabenzylmethanediamine can be synthesized through the reaction of dibenzylamine with formaldehyde. The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for N,N,N’,N’-Tetrabenzylmethanediamine are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N,N’,N’-Tetrabenzylmethanediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzyl derivatives depending on the reagents used.
Scientific Research Applications
N,N,N’,N’-Tetrabenzylmethanediamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a building block for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N,N’,N’-Tetrabenzylmethanediamine involves its ability to act as a nucleophile in various chemical reactions. The benzyl groups attached to the nitrogen atoms enhance its reactivity, allowing it to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
- N,N,N’,N’-Tetramethylmethanediamine
- N,N,N’,N’-Tetraethylmethanediamine
- N,N,N’,N’-Tetra-n-butylmethanediamine
Uniqueness
N,N,N’,N’-Tetrabenzylmethanediamine is unique due to the presence of benzyl groups, which confer distinct reactivity and properties compared to its alkyl-substituted counterparts. The benzyl groups enhance its nucleophilicity and make it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
N,N,N',N'-tetrabenzylmethanediamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2/c1-5-13-26(14-6-1)21-30(22-27-15-7-2-8-16-27)25-31(23-28-17-9-3-10-18-28)24-29-19-11-4-12-20-29/h1-20H,21-25H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFBFEWKWKPZOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CN(CC3=CC=CC=C3)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407695 | |
Record name | N,N,N',N'-Tetrabenzylmethanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40407695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58288-30-5 | |
Record name | N,N,N',N'-Tetrabenzylmethanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40407695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.